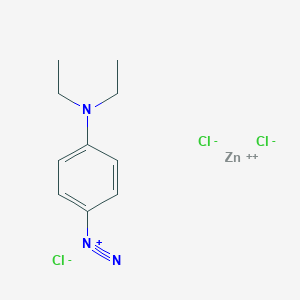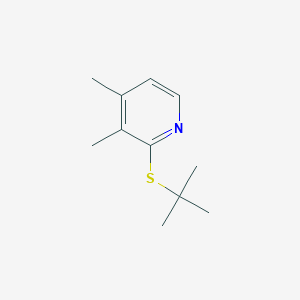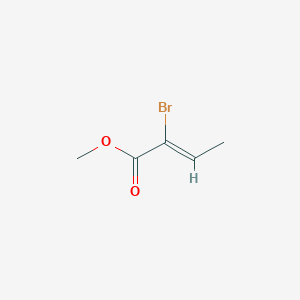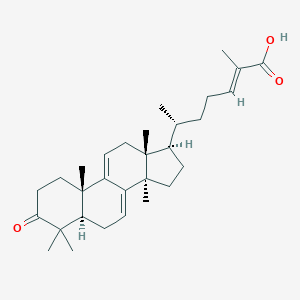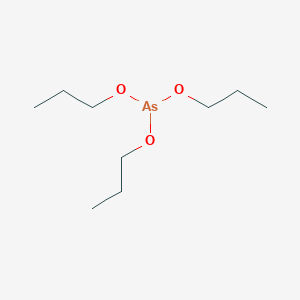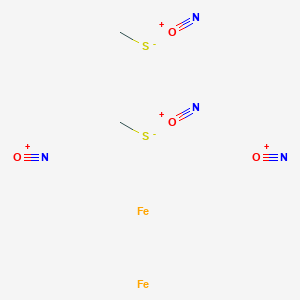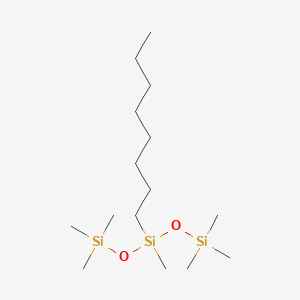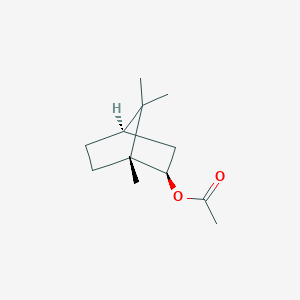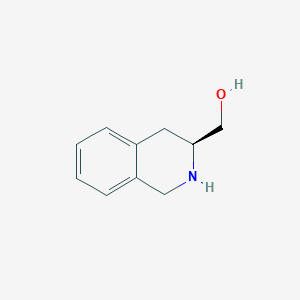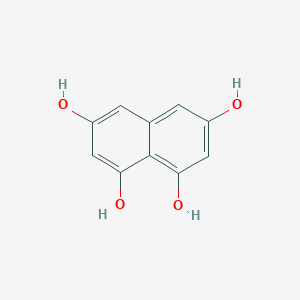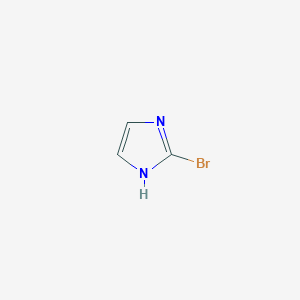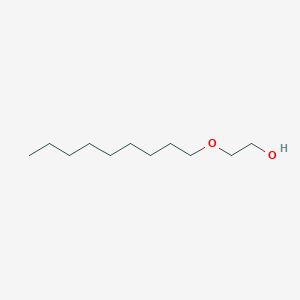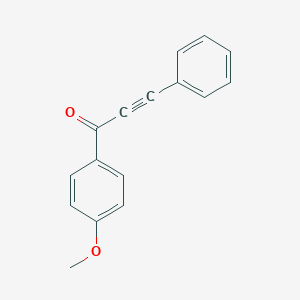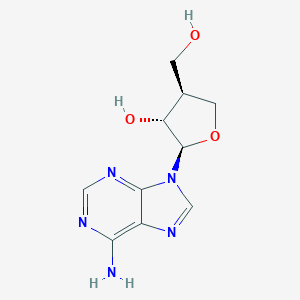
(2R,3R,4S)-2-(6-aminopurin-9-yl)-4-(hydroxymethyl)oxolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,4S)-2-(6-aminopurin-9-yl)-4-(hydroxymethyl)oxolan-3-ol, commonly known as Acyclovir, is an antiviral drug that is used to treat infections caused by herpes simplex virus (HSV), varicella-zoster virus (VZV), and Epstein-Barr virus (EBV). It was first synthesized in 1977 by Gertrude B. Elion, who was awarded the Nobel Prize in Medicine for her work on antiviral drugs. Acyclovir is a nucleoside analogue that works by inhibiting viral DNA synthesis, thus preventing viral replication.
Mecanismo De Acción
Acyclovir is a nucleoside analogue that is selectively phosphorylated by viral thymidine kinase (TK) and cellular enzymes to form the active triphosphate form. The active triphosphate form of acyclovir competes with deoxyguanosine triphosphate (dGTP) for incorporation into viral DNA by viral DNA polymerase. Once incorporated, acyclovir triphosphate inhibits viral DNA synthesis by acting as a chain terminator, thus preventing viral replication.
Efectos Bioquímicos Y Fisiológicos
Acyclovir is well-tolerated and has a low toxicity profile. It is rapidly absorbed after oral administration and is distributed throughout the body, including the central nervous system. Acyclovir is eliminated primarily by renal excretion, with a half-life of approximately 2-3 hours in adults with normal renal function. Acyclovir has been shown to have minimal effects on host cell DNA synthesis and replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Acyclovir has several advantages for laboratory experiments, including its high potency and specificity for viral DNA polymerase, its low toxicity, and its well-characterized mechanism of action. However, there are some limitations to its use, including the potential for the development of resistance in viral strains with altered TK activity, the need for frequent dosing due to its short half-life, and the inability to completely eliminate viral DNA from infected cells.
Direcciones Futuras
There are several potential future directions for research on acyclovir and related nucleoside analogues. One area of interest is the development of new analogues with improved antiviral activity and reduced toxicity. Another area of interest is the use of acyclovir in combination with other antiviral agents to enhance its efficacy and reduce the risk of resistance. Additionally, there is ongoing research on the use of acyclovir in the treatment of other viral infections, such as SARS-CoV-2.
Métodos De Síntesis
Acyclovir is synthesized via a multistep process starting from guanine, which is converted into the intermediate compound 6-chloropurine. This compound is then reacted with acetaldehyde to form the acyclovir precursor, which is subsequently converted into acyclovir via a series of chemical reactions. The synthesis of acyclovir has been optimized over the years to increase the yield and purity of the final product.
Aplicaciones Científicas De Investigación
Acyclovir has been extensively studied for its antiviral activity against (2R,3R,4S)-2-(6-aminopurin-9-yl)-4-(hydroxymethyl)oxolan-3-ol, VZV, and EBV. It has been shown to be highly effective in treating herpes infections, reducing the duration and severity of symptoms, and preventing recurrences. Acyclovir has also been used in the treatment of other viral infections, such as cytomegalovirus (CMV) and human herpesvirus 6 (HHV-6).
Propiedades
Número CAS |
19200-56-7 |
|---|---|
Nombre del producto |
(2R,3R,4S)-2-(6-aminopurin-9-yl)-4-(hydroxymethyl)oxolan-3-ol |
Fórmula molecular |
C10H13N5O3 |
Peso molecular |
251.24 g/mol |
Nombre IUPAC |
(2R,3R,4S)-2-(6-aminopurin-9-yl)-4-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H13N5O3/c11-8-6-9(13-3-12-8)15(4-14-6)10-7(17)5(1-16)2-18-10/h3-5,7,10,16-17H,1-2H2,(H2,11,12,13)/t5-,7+,10+/m0/s1 |
Clave InChI |
KQLDDLUWUFBQHP-WVBSTYLSSA-N |
SMILES isomérico |
C1[C@@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)CO |
SMILES |
C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)CO |
SMILES canónico |
C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)CO |
Sinónimos |
9-[(2R)-3α-Hydroxy-4β-(hydroxymethyl)tetrahydrofuran-2β-yl]-9H-purine-6-amine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



